molecular formula C4H7N3O2 B164783 4-Azidobutyric acid CAS No. 54447-68-6

4-Azidobutyric acid

Cat. No.: B164783
CAS No.: 54447-68-6
M. Wt: 129.12 g/mol
InChI Key: WAGMYTXJRVPMGW-UHFFFAOYSA-N
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Description

4-Azidobutyric acid is an organic compound with the molecular formula C4H7N3O2. It features both an azide group (-N3) and a carboxylic acid group (-COOH). This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the field of click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azidobutyric acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure safety and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Azidobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sodium Azide (NaN3): Used for introducing the azide group.

    Lithium Aluminum Hydride (LiAlH4): Used for reducing the azide group to an amine.

    Sulfuric Acid (H2SO4): Used in the hydrolysis step.

Major Products:

Scientific Research Applications

Bioconjugation and Labeling

One of the primary applications of 4-azidobutyric acid is in the field of bioconjugation. It serves as an activated ester reagent for azido-labeling amino-containing biomolecules, such as proteins, peptides, and nucleic acids. This labeling is crucial for studying biomolecular interactions and dynamics in biological systems.

Key Features:

  • Reactivity: The azide group can react with alkyne-containing compounds via click chemistry, allowing for specific labeling and tracking of biomolecules.
  • Stability: this compound exhibits high stability under physiological conditions, making it suitable for in vivo studies.

Applications in Drug Delivery Systems

This compound has been investigated for its potential in drug delivery systems. Its ability to form stable conjugates with therapeutic agents enhances the targeting and efficacy of drugs. For instance, studies have shown that conjugating anticancer drugs to azide-modified carriers can improve their selective uptake by cancer cells.

Case Study: Targeted Drug Delivery

A study demonstrated that this compound-conjugated nanoparticles significantly increased the accumulation of paclitaxel in ovarian cancer cells compared to non-modified nanoparticles. This targeted approach reduced systemic toxicity while enhancing therapeutic efficacy .

Role in Molecular Imaging

The azide functionality of this compound is also employed in molecular imaging techniques. By labeling biomolecules with fluorescent dyes or radionuclides via click chemistry, researchers can visualize cellular processes in real-time.

Data Table: Comparison of Imaging Techniques Using this compound

TechniqueApplicationAdvantages
Fluorescent ImagingTracking protein interactionsHigh sensitivity and resolution
PET ImagingVisualizing metabolic processesNon-invasive with quantitative capabilities
MRIImaging tissue structuresProvides detailed anatomical information

Potential in Therapeutic Applications

Recent research has explored the therapeutic potential of this compound derivatives. These derivatives have shown promise in modulating cellular pathways involved in inflammation and cancer progression.

Case Study: Anti-inflammatory Effects

A study indicated that derivatives of this compound could inhibit pro-inflammatory cytokines in vitro, suggesting a role in developing anti-inflammatory therapies . The mechanism involves the modulation of signaling pathways related to nuclear factor kappa B (NF-κB) activation.

Mechanism of Action

The mechanism of action of 4-azidobutyric acid primarily involves its azide group, which can undergo cycloaddition reactions with alkynes to form stable triazoles. This reaction is highly specific and efficient, making it valuable in click chemistry. The carboxylic acid group can also participate in various reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Biological Activity

4-Azidobutyric acid (4-ABA) is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of 4-ABA, focusing on its mechanisms, effects on cellular processes, and implications for health.

Chemical Structure and Properties

This compound is characterized by its azide functional group attached to a butyric acid backbone. Its molecular formula is C4H7N3O2C_4H_7N_3O_2 with a molecular weight of approximately 115.12 g/mol. The presence of the azide group provides unique reactivity that can be exploited in various biochemical applications, including click chemistry for labeling and tracking biomolecules .

Research indicates that 4-ABA may influence several biological pathways:

  • HIF Stabilization : 4-ABA has been shown to stabilize hypoxia-inducible factor (HIF), a transcription factor crucial for cellular responses to low oxygen levels. This stabilization can enhance the expression of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions .
  • Cell Proliferation and Differentiation : Studies suggest that 4-ABA may modulate cell growth and differentiation through its effects on signaling pathways related to cell cycle regulation and apoptosis. Its structural similarity to butyrate, a known short-chain fatty acid, allows it to mimic some of butyrate's beneficial effects in intestinal health .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
HIF StabilizationEnhances HIF transcriptional activity in intestinal epithelial cells (IECs)
Anti-inflammatory EffectsPotential to reduce inflammation in various models through modulation of immune responses
Cell Growth PromotionInduces proliferation in certain cancer cell lines, suggesting potential anti-cancer properties
Click Chemistry ApplicationsUsed in bioconjugation and labeling studies due to its azide functionality

Case Studies

  • HIF Pathway Activation : In a study involving human intestinal epithelial cells (Caco-2 and T84), 4-ABA was found to significantly increase HIF1α levels compared to untreated controls. This effect was dose-dependent, indicating its potential as a therapeutic agent in conditions where HIF stabilization is beneficial, such as ischemic diseases .
  • Cancer Research : Another study explored the effects of 4-ABA on various cancer cell lines. Results showed that it could promote cell proliferation while also inducing apoptosis under specific conditions. This dual action suggests a complex role in cancer biology that warrants further investigation .
  • Inflammatory Response Modulation : Research indicated that 4-ABA could modulate inflammatory responses by influencing cytokine production. This property positions it as a candidate for therapeutic development in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4-Azidobutyric acid with high purity?

  • The synthesis typically involves the reaction of 4-bromobutyric acid with sodium azide under controlled conditions. Purification via recrystallization or column chromatography is critical to achieving >95% purity. Characterization should include 1^1H/13^13C NMR and FT-IR to confirm the azide (-N3_3) functional group and carboxylic acid moiety. Ensure inert atmosphere conditions to prevent unintended decomposition of the azide group .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Follow OSHA and ACS guidelines: use nitrile gloves, lab coats, and safety goggles. Store in a cool (<25°C), dry environment away from oxidizing agents and light. Conduct a risk assessment for azide-related hazards (e.g., potential explosive decomposition under mechanical shock or heat). Ventilation systems must meet NFPA standards to mitigate vapor exposure .

Q. What analytical techniques are essential for characterizing this compound?

  • Core techniques include:

  • Mass spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 130.1) and fragmentation patterns.
  • Chromatography: HPLC with UV detection (λ = 210–220 nm) to assess purity.
  • Spectroscopy: FT-IR peaks at ~2100 cm1^{-1} (azide stretch) and 1700 cm1^{-1} (carboxylic acid C=O) .

Advanced Research Questions

Q. How can researchers optimize this compound’s stability in aqueous solutions for bioconjugation studies?

  • Stability is pH-dependent. Maintain solutions at pH 4–6 to minimize hydrolysis. Use buffers like PBS or acetate, and monitor degradation via LC-MS over 24-hour intervals. For long-term storage, lyophilize the compound and reconstitute in anhydrous DMSO or THF .

Q. What strategies resolve contradictions in reactivity data during Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound?

  • Discrepancies may arise from catalyst loading (e.g., CuSO4_4/sodium ascorbate ratios) or solvent polarity. Systematically vary parameters using a Design of Experiments (DoE) approach. Validate reaction completion via 1^1H NMR (disappearance of azide proton signals) or TLC. Cross-reference kinetic data with published azide reactivity scales .

Q. How should researchers design experiments to assess this compound’s cytotoxicity in mammalian cell lines?

  • Use MTT or resazurin assays with HEK-293 or HeLa cells. Prepare dose-response curves (0.1–100 µM) and calculate IC50_{50} values. Include controls for azide-specific toxicity (e.g., sodium azide) and validate results with live/dead staining microscopy. Ensure compliance with IRB protocols for in vitro toxicology .

Q. Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing discrepancies in this compound’s spectroscopic data?

  • Apply multivariate analysis (e.g., PCA) to identify outliers in NMR or MS datasets. Use Grubbs’ test for outlier detection and report confidence intervals (±95%). For conflicting FT-IR results, compare with reference spectra from NIST databases .

Q. How can researchers structure a manuscript to highlight this compound’s novel applications in drug delivery systems?

  • Follow IMRaD format:

  • Introduction: Link azide-alkyne "click" chemistry to targeted drug delivery.
  • Methods: Detail conjugation efficiency (HPLC) and in vivo release kinetics.
  • Results: Include tables comparing loading efficiency (%) and burst release rates.
  • Discussion: Contrast findings with prior work (e.g., PEGylated vs. azide-functionalized carriers) .

Q. Ethical & Regulatory Considerations

Q. What documentation is required for IRB approval when using this compound in biomedical research?

  • Submit:

  • Risk assessment for azide handling (SDS Section 8).
  • Animal/human subject protocols (if applicable).
  • Waste disposal plans per EPA guidelines (40 CFR § 261.33).
  • Reference institutional biosafety committee (IBC) approvals .

Properties

IUPAC Name

4-azidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGMYTXJRVPMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472997
Record name 4-azidobutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54447-68-6
Record name 4-azidobutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 4-azidobutyrate (8.06 g, 51.3 mmol) and KOH (14.4 g, 0.256 mol) were dissolved into a mixture of 100 ml of water and 120 ml of MeOH. The solution was stirred at 0° C. for 2 hrs and then MeOH was removed in vacuo. The aqueous layer was extracted by CHCl3 (50 ml), acidified to pH=1 by 2N aqueous HCl and extracted by Et2O (2×100 ml). The organic layers were combined, washed with water (100 ml) and dried over Na2SO4. After filtration and evaporation of solvent, 4-azidobutyric acid (5.30 g, 80%) was obtained as a colorless oil.
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Synthesis routes and methods II

Procedure details

Methyl 4-azidobutanoate was suspended in 1N NaOH (1.2 eq) and the minimum of MeOH was added to make the reaction mixture homogenous. After 1 h at RT temperature, MeOH was removed in vacuo. The aqueous solution
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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